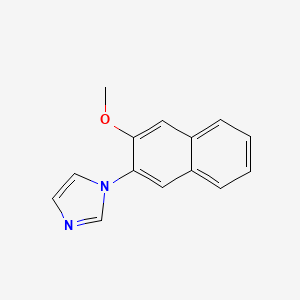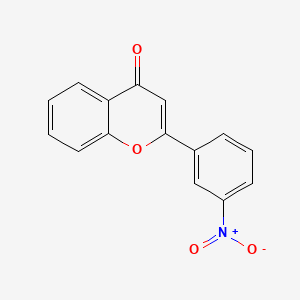
2-Mercaptomethyl-5-guanidinopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptomethyl-5-guanidinopentanoic acid is a compound known for its inhibitory action on carboxypeptidase B, an enzyme that cleaves peptide bonds after basic C-terminal amino acids such as arginine or lysine residues . This compound is also known for its coordination to a catalytically essential zinc ion, which contributes to its inhibitory properties .
Méthodes De Préparation
The synthesis of 2-Mercaptomethyl-5-guanidinopentanoic acid involves a multi-step sequence starting from readily available starting materials . One method includes the following steps:
Step 1: Reaction of Cl3CCO2CH2 with K2CO3 in the presence of N2 to form an intermediate compound.
Step 2: Treatment of the intermediate with NaOH at room temperature to yield the desired product.
Analyse Des Réactions Chimiques
2-Mercaptomethyl-5-guanidinopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its thiol group.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its thiol and guanidino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Mercaptomethyl-5-guanidinopentanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Mercaptomethyl-5-guanidinopentanoic acid involves its coordination to a catalytically essential zinc ion in carboxypeptidase B. This coordination inhibits the enzyme’s activity by preventing it from cleaving peptide bonds after basic C-terminal amino acids . The molecular targets include the active site of carboxypeptidase B, where the compound binds and exerts its inhibitory effects .
Comparaison Avec Des Composés Similaires
2-Mercaptomethyl-5-guanidinopentanoic acid is compared with other similar compounds such as:
2-Benzyl-3-mercaptopropanoic acid: This compound is a strong inhibitor of carboxypeptidase A, specifically cleaving C-terminal aromatic amino acid residues.
2-Mercaptomethyl-5-phenylpentanoic acid: Known for its interactions and mechanism of action involving enzyme inhibition.
The uniqueness of this compound lies in its high affinity for carboxypeptidase B and its specific inhibitory action due to coordination with zinc ions .
Propriétés
Numéro CAS |
69734-02-7 |
|---|---|
Formule moléculaire |
C7H15N3O2S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |
Clé InChI |
JOVIPJZDTSYNNW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CS)C(=O)O)CN=C(N)N |
Synonymes |
2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)








